molecular formula C20H26O2 B1205325 3-Hydroxy-19-norpregna-1,3,5(10)-trien-20-one CAS No. 1667-98-7

3-Hydroxy-19-norpregna-1,3,5(10)-trien-20-one

Cat. No. B1205325
CAS RN: 1667-98-7
M. Wt: 298.4 g/mol
InChI Key: HREDZMAPXFYEQW-LTFPLMDUSA-N
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Description

3-Hydroxy-19-norpregna-1,3,5(10)-trien-20-one , also known as (20S)-3-Hydroxy-19-norpregna-1,3,5(10)-triene-20-carboxylic acid methyl ester , is a steroidal compound . Its molecular formula is C20H24O , and it has a molecular weight of approximately 280.4 g/mol . The compound features a 19-norpregnane backbone with a hydroxyl group at position 3 and a ketone group at position 20.


Physical And Chemical Properties Analysis

  • Melting Point : 149-152°C (hexane)

Scientific Research Applications

1. Synthesis and Effects in Cancer Research

A significant application of 3,20-Dihydroxy-19-norpregna-1,3,5(10)-trienes is found in cancer research, particularly breast cancer. These compounds have been synthesized and their structures characterized to investigate their cytotoxic effects on breast cancer cells. Notably, these compounds have shown pronounced cytotoxic effects against MCF-7 breast cancer cells and NCI/ADR-RES doxorubicin-resistant cells at micromolar concentrations. Furthermore, they exhibit varying effects on ERα transcriptional activity, which is crucial in the development and progression of certain types of breast cancer (Kuznetsov et al., 2018).

2. Estrogen Receptor Antagonists

In another study, new estrogen receptor α (ERα) antagonists - 3,20-dihydroxy-19-norpregna-1,3,5(10)-trienes - have been synthesized and evaluated for their potential in treating ERα-positive breast cancers. Molecular docking studies demonstrated that these compounds can bind to the estrogen receptor, exhibiting a binding mode similar to natural estradiol. Some of these compounds have displayed moderate cytotoxicity comparable to that of tamoxifen, a well-known breast cancer medication, and showed no toxic effect on normal, non-tumorigenic epithelial cells (Kuznetsov et al., 2018).

3. Synthesis of Key Intermediate Products

An efficient method for the synthesis of 3-methoxy-19-norpregna-1,3,5(10),16-tetraen-20-one, a key intermediate in the preparation of 3,20-dihydroxy-19-norpregnatrienes, has been developed. This compound is significant as an antagonist of estrogen receptor and a cytotoxic agent, indicating its potential application in the development of new therapeutic agents for cancer treatment (Kuznetsov et al., 2018).

4. Natural Derivatives from Plants

A new pregnane derivative, closely related to 3-Hydroxy-19-norpregna-1,3,5(10)-trien-20-one, has been isolated from the plant Potentilla evestita. Such natural derivatives have potential applications in understanding the biological activities of these compounds and their role in plant biochemistry (Khan et al., 2011).

properties

IUPAC Name

1-[(8S,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O2/c1-12(21)18-7-8-19-17-5-3-13-11-14(22)4-6-15(13)16(17)9-10-20(18,19)2/h4,6,11,16-19,22H,3,5,7-10H2,1-2H3/t16-,17-,18-,19+,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HREDZMAPXFYEQW-LTFPLMDUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10937232
Record name 3-Hydroxy-19-norpregna-1(10),2,4-trien-20-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10937232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-19-norpregna-1,3,5(10)-trien-20-one

CAS RN

1667-98-7
Record name NSC25691
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25691
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Hydroxy-19-norpregna-1(10),2,4-trien-20-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10937232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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